![molecular formula C12H10BrN B174170 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 18528-77-3](/img/structure/B174170.png)

9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

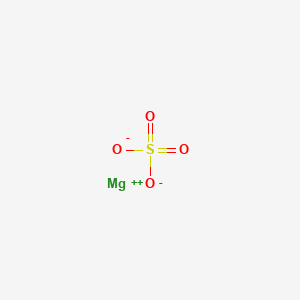

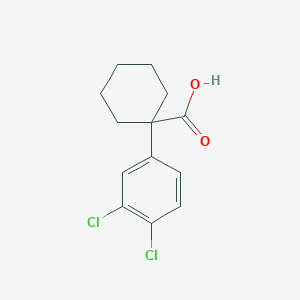

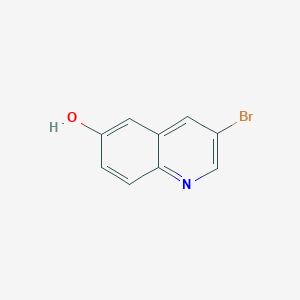

9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline is a chemical compound with the molecular formula C12H10BrN . It is a derivative of the cyclopentaquinoline group .

Molecular Structure Analysis

The molecular structure of 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline consists of a cyclopentaquinoline core with a bromine atom at the 9th position . The molecular weight of the compound is 248.12 .Applications De Recherche Scientifique

Application in Medicinal Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Quinoline is an essential segment of both natural and synthetic compounds .

Synthesis of Biologically Active Quinoline

A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Diuretic Activity

It has been established experimentally that the diuretic activity of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides increases substantially in comparison with their non-brominated analogs .

Treatment of Alzheimer’s Disease

One of the most popular therapeutic strategies in the treatment of Alzheimer’s Disease (AD) is the control of cholinergic neurotransmission by slowing down the decline of neuronal degeneration or increasing cholinergic transmission .

Acetylcholinesterase Inhibitors

Acetylcholinesterase inhibitors (AChEIs), which increase the synaptic amount of ACh by preventing its degradation, constitute the best-developed and widely approved class of AD drugs . They are used for mild-to-moderate stages of the disease .

Antagonist at the Glycine Site of the NMDA Receptor

L-701,324, for example, was a selective antagonist at the glycine site of the NMDA receptor and counteracts haloperidol-induced muscle rigidity in rats .

Inhibitor of the RNA-dependent RNA Polymerase Enzyme

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinoline-dione has been known drug derived by 4-hydroxy-2(1H)-quinolinone and was described to be an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Regioselective Synthesis

A study deals with the synthesis of the regioselective and facile domino one-pot four-component reaction of 2-chloroquinoline-3-carbaldehydes, 1, 3-cyclodione compounds (as cyclic active methylene), ethyl acetoacetate (as β-keto ester), and hydrazine hydrate in the presence of DABCO as a homogeneous organocatalyst yielding a novel series of 4H-pyrano[2, 3-b]quinolones .

Brominating Agents

Paying attention to the fact that tribromides of certain azaheterocycles are able to play the role of fairly active brominating agents of aromatic compounds .

Flexible Synthesis

2-Halomethylquinoline-3-carboxaldehyde derivatives are an ideal starting material for the flexible synthesis of a large range of quinoline derivatives .

Propriétés

IUPAC Name |

9-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFJFYNEDMHKMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C3N=C2C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480088 |

Source

|

| Record name | 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

CAS RN |

18528-77-3 |

Source

|

| Record name | 9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)

![N-[(Azetidin-3-yl)methyl]benzamide](/img/structure/B174106.png)

![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)

![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)